molecular formula C16H16N2 B14615117 1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline CAS No. 60538-81-0

1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline

Cat. No.: B14615117
CAS No.: 60538-81-0
M. Wt: 236.31 g/mol
InChI Key: IRTTVFAMVCQQPF-UHFFFAOYSA-N
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Description

1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes a quinazoline core substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with acetone in the presence of a catalyst can yield the desired compound. The reaction typically requires refluxing in an appropriate solvent, such as ethanol or acetonitrile, and may involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are introduced at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles, controlled temperature and solvent conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-dimethyl-4-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Properties

CAS No.

60538-81-0

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1,4-dimethyl-4-phenylquinazoline

InChI

InChI=1S/C16H16N2/c1-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(2)12-17-16/h3-12H,1-2H3

InChI Key

IRTTVFAMVCQQPF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C=N1)C)C3=CC=CC=C3

Origin of Product

United States

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